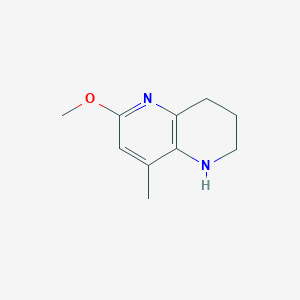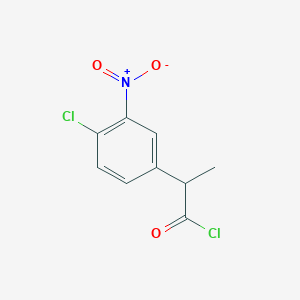
methyl 5-chloro-1-methyl-1H-1,2,4-triazole-3-carboxylate
Übersicht
Beschreibung
Methyl 5-chloro-1-methyl-1H-1,2,4-triazole-3-carboxylate is a biochemical reagent that can be used as a biological material or organic compound for life science related research . It is an azole compound used for binding affinity with various cytochrome P 450 (CYP) proteins .
Synthesis Analysis
Methyl-1H-1,2,4-triazole-3-carboxylate can be synthesized from 5-amino-1,2,4-triazole-3-carboxylic acid via esterification with methanol . It is utilized as a precursor for preparing the nucleoside analogue, Ribavirin . The crystal structure of methyl-1H-1,2,4-triazole-3-carboxylate has been analyzed .Molecular Structure Analysis
The molecular structure of this compound is represented by the SMILES stringClC1=NC=NN1C . Physical And Chemical Properties Analysis
The melting point of this compound is 124–127 °C . The 1 H NMR (400 MHz, DMSO) δ is 8.72 (d, 1H), 8.63 (s, 1H), 7.63 (d, 1H), 7.26 (d, 2H), 4.54 (q, 2H), 1.46 (t, 3H); 13 C NMR (400 MHz, DMSO) δ is 160.3, 156.7, 150.89, 146.2, 134.5, 133.3, 62.2, 32.6, 14.3 .Wissenschaftliche Forschungsanwendungen
Methyl 5-chloro-1-methyl-1H-1,2,4-triazole-3-carboxylate has been shown to exhibit various biological activities, including antifungal, antibacterial, and anticancer properties. This compound has been extensively studied for its potential applications in the development of new drugs and therapies. This compound has been shown to inhibit the growth of various fungal and bacterial strains, including Candida albicans, Aspergillus fumigatus, and Staphylococcus aureus. This compound has also been shown to exhibit anticancer properties, with studies demonstrating its ability to induce apoptosis in cancer cells.
Wirkmechanismus
The mechanism of action of methyl 5-chloro-1-methyl-1H-1,2,4-triazole-3-carboxylate is not fully understood, but it is believed to involve the inhibition of key enzymes involved in various biological processes. This compound has been shown to inhibit the activity of chitin synthase, an enzyme involved in the synthesis of fungal cell walls. This compound has also been shown to inhibit the activity of DNA topoisomerase II, an enzyme involved in DNA replication and transcription. The inhibition of these enzymes is believed to be responsible for the antifungal, antibacterial, and anticancer properties of this compound.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. This compound has been shown to inhibit the growth of fungal and bacterial strains, as well as induce apoptosis in cancer cells. This compound has also been shown to have anti-inflammatory properties, with studies demonstrating its ability to inhibit the production of pro-inflammatory cytokines. This compound has been shown to have minimal toxicity in vitro, making it a promising candidate for further development as a therapeutic agent.
Vorteile Und Einschränkungen Für Laborexperimente
Methyl 5-chloro-1-methyl-1H-1,2,4-triazole-3-carboxylate has several advantages for lab experiments. This compound is relatively easy to synthesize, and its purity can be easily verified using standard analytical techniques. This compound has also been shown to have minimal toxicity in vitro, making it a promising candidate for further development as a therapeutic agent. However, this compound has some limitations for lab experiments. This compound is relatively unstable and can degrade under certain conditions, making it difficult to work with in some experiments. This compound can also be difficult to solubilize, which can limit its use in certain assays.
Zukünftige Richtungen
There are several future directions for research on methyl 5-chloro-1-methyl-1H-1,2,4-triazole-3-carboxylate. One potential direction is the development of new drugs and therapies based on this compound. This compound has been shown to have potential applications in the treatment of fungal and bacterial infections, as well as cancer. Further research is needed to optimize the efficacy and safety of this compound-based drugs and therapies. Another potential direction is the development of new synthetic methods for this compound. While several methods for synthesizing this compound have been developed, there is still room for improvement in terms of yield and purity. Finally, further research is needed to fully understand the mechanism of action of this compound. While the inhibition of chitin synthase and DNA topoisomerase II is believed to be responsible for the biological activities of this compound, the exact mechanism of action is not fully understood. Further research is needed to elucidate the molecular mechanisms underlying the biological activities of this compound.
Safety and Hazards
Eigenschaften
IUPAC Name |
methyl 5-chloro-1-methyl-1,2,4-triazole-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6ClN3O2/c1-9-5(6)7-3(8-9)4(10)11-2/h1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KAEPFAJSYRAVGA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NC(=N1)C(=O)OC)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6ClN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.












![5-Chloro-[1,2,4]triazolo[1,5-a]pyrazin-2-amine](/img/structure/B1458521.png)

![2-[3-(Tert-butoxy)cyclobutyl]ethan-1-amine](/img/structure/B1458523.png)
![[5-(Trifluoromethyl)-1,3-thiazol-2-yl]methanol](/img/structure/B1458524.png)
![6-chloro-1-methyl-5-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B1458525.png)